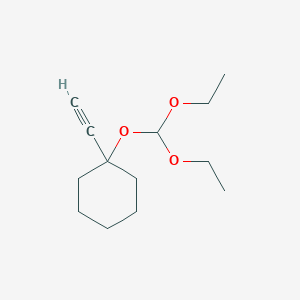

1-(Diethoxymethoxy)-1-ethynylcyclohexane

Description

1-(Diethoxymethoxy)-1-ethynylcyclohexane is a cyclohexane derivative featuring two distinct functional groups: a diethoxymethoxy group and an ethynyl (acetylene) group at the 1-position of the cyclohexane ring. The diethoxymethoxy moiety (CH(OCH₂CH₃)₂) is an acetal-derived substituent, while the ethynyl group (–C≡CH) confers reactivity typical of terminal alkynes.

Properties

IUPAC Name |

1-(diethoxymethoxy)-1-ethynylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-4-13(10-8-7-9-11-13)16-12(14-5-2)15-6-3/h1,12H,5-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVALXHOXANXURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC1(CCCCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Diethoxymethoxy)-1-ethynylcyclohexane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated cyclohexane derivative in the presence of a palladium catalyst.

Addition of the Diethoxymethoxy Group: The diethoxymethoxy group can be added through a nucleophilic substitution reaction, where a suitable diethoxymethoxy precursor reacts with the ethynylcyclohexane intermediate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-(Diethoxymethoxy)-1-ethynylcyclohexane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.

Substitution: The diethoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-(Diethoxymethoxy)-1-ethynylcyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 1-(Diethoxymethoxy)-1-ethynylcyclohexane exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diethoxymethoxy group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Diethoxymethoxy)-1-ethynylcyclohexane with structurally or functionally related cyclohexane derivatives:

Key Comparative Analysis

Functional Group Influence on Reactivity

- Ethynyl Group : Present in both the target compound and MEC, this group enables polymerization (e.g., via PdCl₂) and conjugation in polymers. The diethoxymethoxy group in the target compound may sterically hinder polymerization compared to MEC’s smaller methoxy group .

- Diethoxymethoxy vs. Methoxy/Ethoxy : The diethoxymethoxy group (acetal structure) enhances hydrolytic stability compared to simple ethers (e.g., methoxy in MEC or ethoxy in 1-ethoxy-1-ethylcyclohexane). This property is critical in derivatization agents, where controlled reactivity is required .

Thermal and Solubility Properties

- MEC-derived polymers decompose at 418°C, suggesting that the target compound’s thermal stability may be similar if used in polymer synthesis .

- The diethoxymethoxy group likely increases solubility in polar aprotic solvents (e.g., THF, chloroform), akin to MEC’s solubility profile .

Synthetic and Industrial Relevance Derivatization: (Diethoxymethoxy)ethane () is a top-ranked alkylation agent in GC analysis. The target compound’s cyclohexane backbone could offer steric advantages in specific derivatization protocols. Polymer Chemistry: MEC’s polymerization behavior suggests that the target compound could yield novel polymers with tailored solubility and electronic properties .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Overview

1-(Diethoxymethoxy)-1-ethynylcyclohexane is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with both diethoxymethoxy and ethynyl groups, which may influence its interactions within biological systems. Research into its biological activity is essential for understanding its potential applications in pharmaceuticals and other fields.

The synthesis of this compound typically involves several steps:

- Formation of the Cyclohexane Ring : This can be achieved through Diels-Alder reactions or hydrogenation of aromatic compounds.

- Introduction of the Ethynyl Group : The ethynyl group is usually introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated cyclohexane derivative.

- Addition of the Diethoxymethoxy Group : This step involves nucleophilic substitution reactions to attach the diethoxymethoxy moiety to the ethynylcyclohexane intermediate.

These synthetic routes are optimized for yield and efficiency, making it feasible for laboratory and industrial applications .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interactions with cellular targets.

The compound's mechanism of action is primarily based on its ability to interact with specific enzymes or receptors within biological pathways. The ethynyl group can facilitate π-π interactions with aromatic residues in proteins, while the diethoxymethoxy group may form hydrogen bonds with amino acid side chains. This dual functionality enhances its potential as a therapeutic agent .

Case Studies

Recent research has highlighted several key findings regarding the biological effects of this compound:

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Antimicrobial Properties : Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Methoxymethoxy)-1-ethynylcyclohexane | Methoxymethoxy group instead of diethoxymethoxy | Lower enzyme inhibition |

| 1-(Diethoxymethoxy)-1-propynylcyclohexane | Propynyl group introduces steric hindrance | Altered reactivity |

| 1-(Diethoxymethoxy)-1-ethynylbenzene | Benzene ring provides aromaticity | Different electronic properties |

This table illustrates how variations in functional groups can significantly impact the biological activity and chemical behavior of related compounds.

Research Applications

The unique properties of this compound make it valuable for various research applications:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Materials Science : The compound is being explored for developing novel materials with specific properties, such as specialty polymers.

- Biological Studies : Ongoing research investigates its role in enzyme inhibition and receptor binding, which could lead to new therapeutic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.